[4-[[5-[(4-Boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid
Description
The compound [4-[[5-[(4-Boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid features a 1-methyl-4-oxopiperidin-3-ylidene core conjugated with two aromatic boronic acid groups via methylidene linkages. This structure combines a piperidinone ring (a six-membered lactam) with extended π-conjugation, which may enhance stability and electronic delocalization.
Properties
Molecular Formula |
C20H21B2NO5 |
|---|---|
Molecular Weight |
377.0 g/mol |
IUPAC Name |
[4-[[5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3 |
InChI Key |
SRPIKXGUPAKTIZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O |
Origin of Product |
United States |
Biological Activity
The compound [4-[[5-[(4-Boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid represents a significant area of research due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structure and Properties
The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal for its interaction with biological molecules, particularly in targeting specific enzymes and receptors.
Inhibition of Enzymatic Activity
Boronic acids have been extensively studied for their role as enzyme inhibitors. They can act as transition-state analogs, particularly against β-lactamases, which are enzymes that confer antibiotic resistance. The compound has shown promising results in inhibiting various classes of β-lactamases, thereby enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .
Interaction with Cancer Cells
Research indicates that boronic acid derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. A study demonstrated that certain boronic acid compounds exhibited significant cytotoxicity against cancer cell lines, with growth inhibition ratios comparable to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .
Biological Activity Data
The following table summarizes key findings related to the biological activity of [4-[[5-[(4-Boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid and its derivatives:
Case Studies
- Antibiotic Resistance : A study highlighted the effectiveness of boronic acids in overcoming antibiotic resistance by inhibiting β-lactamases in clinical isolates of bacteria, demonstrating a reduction in bacterial survival rates when combined with β-lactam antibiotics .
- Cancer Therapeutics : In vitro studies on cancer cell lines revealed that compounds similar to [4-[[5-[(4-Boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid exhibited potent anti-proliferative effects, suggesting potential applications in cancer treatment .
- Antimicrobial Applications : Research has shown that boronic acid derivatives can effectively disrupt bacterial cell membranes through specific interactions with lipopolysaccharides, leading to increased permeability and cell lysis . This mechanism was particularly effective against Gram-negative bacteria.
Scientific Research Applications
Anticancer Activity
Research indicates that boron-containing compounds exhibit promising anticancer properties. The mechanism of action often involves:
- HSP90 Inhibition : Compounds similar to this one have been shown to inhibit Heat Shock Protein 90 (HSP90), a chaperone protein that stabilizes several oncogenic proteins. Inhibition leads to the degradation of these proteins, thereby reducing tumor growth .
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways, including increased production of reactive oxygen species (ROS) and cell cycle arrest at the G2/M phase .
| Mechanism | Description |
|---|---|
| HSP90 Inhibition | Disruption of oncogenic signaling pathways |
| Apoptosis Induction | Increased ROS and cell cycle arrest |
Case Study: Breast Cancer
A notable study involving derivatives of this compound reported significant cytotoxic effects against breast cancer cell lines. The treatment resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent .
Organic Synthesis
The compound serves as an effective reagent in Suzuki cross-coupling reactions , which are pivotal for synthesizing complex organic molecules. Its stable boronate ester form allows for efficient coupling with aryl halides to form biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals .
Table 2: Summary of Synthetic Applications
| Application Type | Reaction Type | Reference |
|---|---|---|
| Suzuki Coupling | Aryl-Aryl Coupling | |
| Organic Synthesis | Formation of Biaryl Compounds |
Materials Science
Boron-containing compounds are increasingly utilized in the development of advanced materials due to their unique electronic properties. This specific compound can be explored for applications in:
- Sensors : The ability to form complexes with specific analytes makes boronic acids useful in sensor technology.
- Drug Delivery Systems : The reversible binding properties can be exploited for controlled drug release mechanisms.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related boronic acids:
*Calculated based on IUPAC nomenclature; exact mass may vary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
